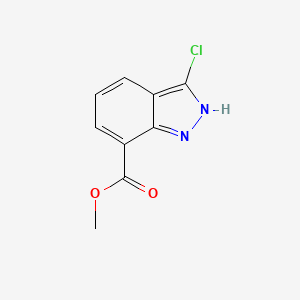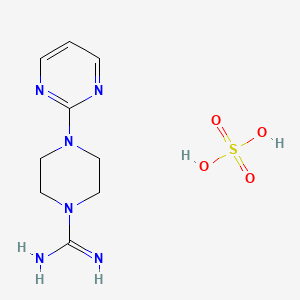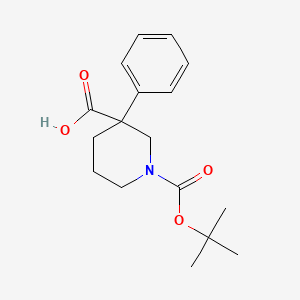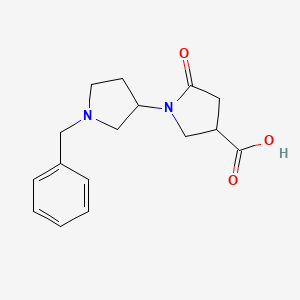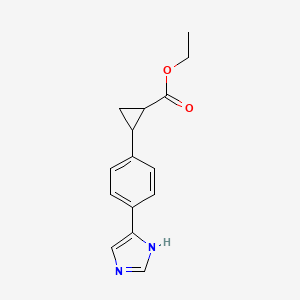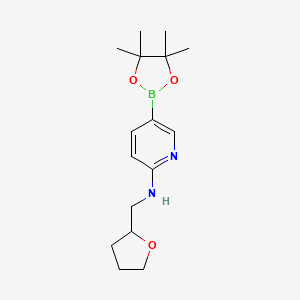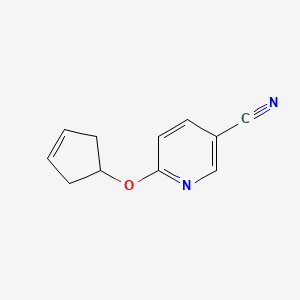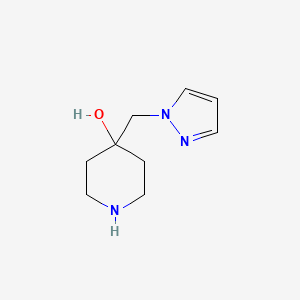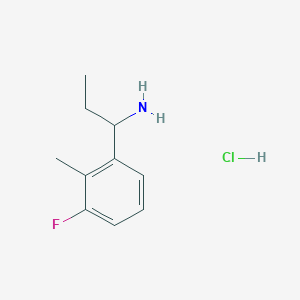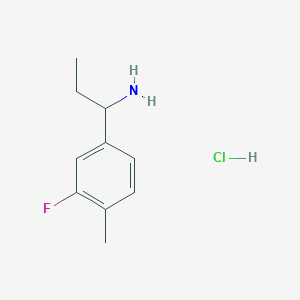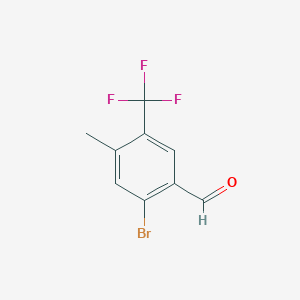
2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde
Descripción general
Descripción
2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4BrF3O . It has a molecular weight of 253.02 g/mol . This compound is also known by other synonyms such as 2-bromo-5-trifluoromethyl benzaldehyde, 4-bromo-3-formylbenzotrifluoride, and 2-bromo-5-1,1-dimethylethyl-benzaldehyde .
Molecular Structure Analysis
The InChI Key for this compound is CSOBJYGHQOLWOD-UHFFFAOYSA-N . The SMILES representation is FC(F)(F)C1=CC(C=O)=C(Br)C=C1 .Chemical Reactions Analysis
As mentioned earlier, this compound can be involved in various chemical reactions such as Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, and Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 230.0±40.0 °C at 760 mmHg . The compound is sensitive to air . The refractive index is 1.511 .Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions
2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde plays a role in various chemical reactions and catalytic processes. For instance, it is involved in the synthesis of thiazolium-ion based organic ionic liquids (OILs), which promote the benzoin condensation of benzaldehyde (Davis & Forrester, 1999). Additionally, this compound is used in the synthetic process of other complex organic compounds, as demonstrated by Feng (2002) in the synthesis of 3,4,5-Trimethoxy Benzaldehyde (Feng, 2002).
Pharmaceutical and Biological Applications
While excluding information related to direct drug use, dosage, and side effects, it is noteworthy that derivatives of this compound, like 5-Bromo-2-hydroxy-4-methyl-benzaldehyde, have been studied for their biological activities. For instance, Kim et al. (2016) investigated its effects on inflammatory responses in cell models (Kim et al., 2016).
Organic Synthesis and Material Science
This compound is also significant in the field of organic synthesis and material science. It is used in the functionalization and metalation of various organic molecules, as shown in studies by Cottet et al. (2004) and Janssen‐Müller et al. (2016) focusing on its derivatives (Cottet et al., 2004); (Janssen‐Müller et al., 2016).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mecanismo De Acción
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways . The compound might interact with its targets through these pathways, leading to changes in the target molecules.
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde are currently unknown . The compound’s interaction with its targets could potentially affect various downstream effects, but further studies are required to elucidate these pathways.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s boiling point is predicted to be 249.3±40.0 °C , suggesting that it may be stable at high temperatures.
Propiedades
IUPAC Name |
2-bromo-4-methyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5-2-8(10)6(4-14)3-7(5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDQHMRBRGIWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)
